Bocidelpar
Description
Contextualizing Peroxisome Proliferator-Activated Receptor Delta (PPARδ) in Cellular Metabolism
Peroxisome proliferator-activated receptor delta (PPARδ), also known as PPARβ/δ, is a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. nih.govmdpi.combioenergetics-communications.org PPARδ plays a crucial role in regulating gene expression programs involved in various metabolic pathways, impacting cellular and whole-body energy homeostasis. mdpi.commdpi.commdpi.com It is particularly important in modulating fatty acid uptake, transport, and β-oxidation. nih.govresearchgate.net Activation of PPARδ can shift cellular energy utilization from glycolysis towards fatty acid oxidation, especially in muscle cells. nih.govmdpi.com This metabolic switch can enhance muscle endurance and improve systemic glycemic control and lipid metabolism. nih.gov PPARδ is expressed in various tissues, including skeletal muscle, heart, liver, adipose tissue, placenta, skin, and small intestine, where it contributes to the regulation of intermediary metabolism. mdpi.commdpi.comresearchgate.netahajournals.org In skeletal muscle, PPARδ is expressed at significantly higher levels compared to PPARα and PPARγ, specifically promoting fatty acid oxidation, activating energy uncoupling proteins, and supporting mitochondrial biogenesis. nih.gov
Rationale for Investigating PPARδ Modulation in Bioenergetic Disorders
Given its central role in regulating energy metabolism, particularly fatty acid oxidation and mitochondrial function, PPARδ has emerged as an attractive therapeutic target for diseases characterized by metabolic impairment and bioenergetic deficits. nih.govbioenergetics-communications.orgnih.gov Bioenergetic disorders, such as primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD), often involve compromised mitochondrial function, leading to insufficient energy production. nih.govme-pedia.orgpcori.org Patients with these conditions frequently experience symptoms like exercise intolerance, fatigue, muscle wasting, and weakness, stemming from metabolic impairment in mitochondria. nih.govpcori.org
Modulating PPARδ activity is hypothesized to address mitochondrial dysfunction by increasing the transcription of genes involved in fatty acid utilization and promoting the production of new mitochondria (mitochondrial biogenesis). pcori.org This could potentially restore ATP production, improve muscle function, and enhance endurance in affected individuals. pcori.org The rationale is further supported by preclinical findings where synthetic PPARδ modulators have demonstrated the ability to upregulate mitochondrial regulatory pathways and increase exercise endurance in animal models of muscular dystrophy. nih.govresearchgate.net
Genesis and Early-Stage Preclinical Investigation of Bocidelpar
This compound, also known by the experimental designations ASP0367 and MA-0211, is a small molecule specifically designed as a potent and selective modulator of human PPARδ. nih.govmedchemexpress.comglpbio.com Its development stems from the understanding of PPARδ's role in mitochondrial bioenergetics and the potential for its modulation to address conditions involving mitochondrial dysfunction. bioenergetics-communications.orgnih.gov this compound was developed by Mitobridge, a subsidiary of Astellas Pharma. me-pedia.orgpcori.org
Early-stage preclinical investigations of this compound focused on evaluating its mechanism of action and potential therapeutic effects, particularly in the context of mitochondrial dysfunction and muscular dystrophy. Studies demonstrated that this compound activates the PPARδ downstream signaling pathway, leading to the upregulation of target genes involved in fatty acid oxidation (FAO) and mitochondrial biogenesis. medchemexpress.commedchemexpress.com For instance, this compound has been shown to increase the expression of genes such as ABCA1 and ACAA2, which are implicated in these metabolic processes. medchemexpress.commedchemexpress.com
Preclinical studies in mdx mice, a murine model of DMD, showed that once-daily treatment with this compound for up to 35 days increased the expression of PPARδ target genes at both mRNA and protein levels in muscle tissue and human DMD myotubes. nih.govresearchgate.net Importantly, these studies also indicated that this compound treatment increased the exercise endurance of mdx mice compared to vehicle-treated controls. nih.govresearchgate.net Furthermore, this compound demonstrated the ability to improve mitochondrial biogenesis and function in muscle cells and partially reverse the impairment observed in mdx myoblasts. nih.govresearchgate.netmedchemexpress.commedchemexpress.com These early findings provided crucial support for the concept of targeting PPARδ with this compound as a potential therapeutic strategy for diseases characterized by mitochondrial dysfunction and muscle abnormalities. nih.govresearchgate.net
While detailed data tables from these early preclinical studies were not extensively available in the search results, the consistent reporting across multiple sources regarding the upregulation of PPARδ target genes, promotion of fatty acid oxidation and mitochondrial biogenesis, and improvement in exercise endurance in the mdx mouse model underscores the key findings from this initial research phase. nih.govresearchgate.netmedchemexpress.commedchemexpress.com
Table: Key Preclinical Findings of this compound
| Finding | Observation | Model System | Source |
| PPARδ pathway activation | Upregulation of downstream signaling pathway | In vitro, In vivo | nih.govmedchemexpress.commedchemexpress.com |
| Target gene expression | Increased mRNA and protein levels of PPARδ target genes (e.g., ABCA1, ACAA2) | mdx mice, human DMD myotubes | nih.govresearchgate.netmedchemexpress.commedchemexpress.com |
| Fatty Acid Oxidation (FAO) promotion | Increased FAO | Mouse cells, human muscle cells | nih.govmedchemexpress.commedchemexpress.com |
| Mitochondrial Biogenesis improvement | Improved mitochondrial biogenesis and function | Muscle cells, mdx myoblasts | nih.govresearchgate.netmedchemexpress.commedchemexpress.com |
| Exercise Endurance improvement | Increased running endurance | mdx mice | nih.govresearchgate.net |
| Reversal of mitochondrial impairment in DMD | Partial reversal of impairment in mdx myoblasts | mdx myoblasts | nih.govresearchgate.net |
Note: This table is generated based on reported findings in the text and aims to summarize key observations from early preclinical research on this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2095128-20-2 |
|---|---|
Molecular Formula |
C25H27F3N2O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C25H27F3N2O3/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 |
InChI Key |
FMOPHFSPINWSOV-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Dissection of Bocidelpar Action
Bocidelpar as a Selective PPARδ Modulator
This compound is characterized as a potent and selective modulator of human PPARδ. nih.govmedchemexpress.com PPARs are nuclear hormone receptors that act as transcription factors, influencing biological processes by altering gene expression. nih.gov Among the three PPAR subtypes (α, γ, and δ), PPARδ is particularly abundant in skeletal muscle, where its expression can be up to 50-fold higher than PPARα and PPARγ. nih.gov This high expression in muscle tissue underscores the relevance of targeting PPARδ for conditions affecting muscle function and energy metabolism. nih.gov this compound's selective modulation of PPARδ is central to its proposed mechanism of action in addressing mitochondrial dysfunction. nih.govmedchemexpress.com
Molecular Mechanisms of PPARδ Downstream Signaling Activation
Activation of PPARδ signaling by this compound is thought to trigger a cascade of molecular events that ultimately aim to improve cellular energy production and function. pcori.org
Upregulation of Peroxisome Proliferator-Activated Receptor Delta Target Genes
A primary consequence of PPARδ activation by this compound is the increased transcription of its target genes. pcori.org These genes are involved in various metabolic pathways, including fatty acid oxidation and mitochondrial metabolism. medchemexpress.com
Analysis of Gene Expression Profiles (e.g., ABCA1, ACAA2, ACADVL, CPT1a, PDK4, SLC25A20)
Studies have shown that this compound treatment leads to the upregulation of several PPARδ target genes. In a phase 1 study, treatment with single doses ≥10 mg or multiple doses of this compound resulted in a dose-dependent increase in the expression of six specific PPARδ target genes in the blood: ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20. medchemexpress.commedchemexpress.cnresearchgate.net This upregulation indicates the activation of pathways related to fatty acid oxidation and mitochondrial metabolism. medchemexpress.commedchemexpress.cn Preclinical studies in mdx mice, a model for DMD, and human DMD myotubes also demonstrated increased mRNA and protein levels of PPARδ target genes following treatment with this compound. nih.govresearchgate.net
Here is a representation of the gene upregulation observed:
| Gene | Description | Upregulation by this compound |
| ABCA1 | ATP-binding cassette transporter A1; involved in cholesterol efflux. | Observed medchemexpress.commedchemexpress.cnresearchgate.net |
| ACAA2 | Acetyl-CoA acyltransferase 2; involved in fatty acid beta-oxidation. | Observed medchemexpress.commedchemexpress.cnresearchgate.net |
| ACADVL | Acyl-CoA dehydrogenase, very long chain; involved in fatty acid beta-oxidation. | Observed medchemexpress.commedchemexpress.cnresearchgate.net |
| CPT1a | Carnitine palmitoyltransferase 1A; involved in fatty acid transport into mitochondria. | Observed medchemexpress.commedchemexpress.cnresearchgate.net |
| PDK4 | Pyruvate dehydrogenase kinase 4; regulates glucose metabolism. | Observed medchemexpress.commedchemexpress.cnresearchgate.net |
| SLC25A20 | Solute carrier family 25 member 20; carnitine-acylcarnitine translocase. | Observed medchemexpress.commedchemexpress.cnresearchgate.net |
Enhancement of Fatty Acid Oxidation Pathways
PPARδ is known to enhance fatty acid oxidation (FAO). nih.govmedchemexpress.compcori.orgmedchemexpress.eunih.govalzdiscovery.org By upregulating genes involved in FAO, such as ACAA2, ACADVL, and CPT1a, this compound promotes the utilization of fatty acids as an energy source. medchemexpress.commedchemexpress.cn This shift in substrate preference can be particularly beneficial in conditions where glucose metabolism is impaired or where increased energy production is required. nih.govnih.gov The activation of PPARδ increases the expression of enzymes that metabolize fats to generate energy. patsnap.com
Stimulation of Mitochondrial Biogenesis and Functional Improvement
Beyond enhancing fatty acid oxidation, activation of PPARδ also stimulates mitochondrial biogenesis, the process by which new mitochondria are created. nih.govmedchemexpress.compcori.orgmedchemexpress.cnmedchemexpress.eunih.govalzdiscovery.orgtargetmol.comchemsrc.comarctomsci.com Synthetic PPARδ agonists have been shown to increase the expression of skeletal muscle genes, including those involved in mitochondrial respiration and oxidative metabolism. nih.gov this compound has been shown to improve mitochondrial biogenesis and function in muscle cells, including those from individuals with Duchenne Muscular Dystrophy. medchemexpress.commedchemexpress.cntargetmol.comchemsrc.comarctomsci.comglpbio.combiorbyt.comcenmed.cominvivochem.com This increase in mitochondrial number and function can lead to improved energy production capacity within cells. medchemexpress.compcori.orgmedchemexpress.eu
Comprehensive Analysis of this compound's Impact on Cellular Bioenergetics
| Mechanism | Impact on Cellular Bioenergetics |
| Selective PPARδ Modulation | Initiates downstream signaling cascade. nih.govmedchemexpress.com |
| Upregulation of PPARδ Target Genes | Increases expression of metabolic and mitochondrial genes. medchemexpress.commedchemexpress.cn |
| Enhancement of Fatty Acid Oxidation Pathways | Promotes efficient energy production from fats. nih.govmedchemexpress.commedchemexpress.eu |
| Stimulation of Mitochondrial Biogenesis | Increases the number of energy-producing organelles. nih.govmedchemexpress.comtargetmol.com |
| Functional Improvement | Expected to enhance muscle function and endurance. pcori.org |
This compound, also known as ASP0367 or MA-0211, is a small molecule compound under investigation for its therapeutic potential, particularly in the context of Duchenne Muscular Dystrophy (DMD). nih.govresearchgate.netmedchemexpress.com It functions as a potent and selective modulator of peroxisome proliferator-activated receptor delta (PPARδ). nih.govresearchgate.netmedchemexpress.com PPARδ is a nuclear hormone receptor that acts as a transcription factor, playing a significant role in regulating gene expression related to metabolic processes, particularly in skeletal muscle where its expression is notably high. nih.gov Activation of PPARδ is associated with enhancing fatty acid oxidation (FAO), activating energy uncoupling proteins, and promoting mitochondrial biogenesis. nih.gov The preclinical characterization of this compound has focused on its ability to address mitochondrial dysfunction and improve muscle abnormalities, which are key pathological features of DMD. nih.govresearchgate.net
Preclinical Pharmacological Characterization of Bocidelpar
In Vitro Efficacy and Cellular Studies
In vitro studies have been instrumental in elucidating the direct effects of Bocidelpar on muscle cells, particularly those exhibiting characteristics of Duchenne Muscular Dystrophy. These studies have focused on assessing the compound's efficacy in improving cellular function, addressing mitochondrial deficits, and modulating protein expression.
Assessment in Duchenne Muscular Dystrophy Muscle Cell Models (e.g., human DMD myotubes, C2C12 myoblasts)
This compound has been assessed in various muscle cell models, including human DMD myotubes and mouse muscle cells. Preclinical findings indicate that this compound treatment leads to an increase in the mRNA expression and protein levels of PPARδ target genes in human DMD myotubes. nih.gov Studies using myoblasts isolated from mdx mice, a common preclinical model for DMD, treated with a similar PPARδ modulator (MTB-6) have shown the induction of PPARδ target genes. researchgate.net Similarly, treatment of myoblasts from a DMD patient with another related compound (MA-0204) demonstrated increased PPARδ target genes and improved fatty acid utilization. researchgate.net These studies support the activity of this compound and related PPARδ modulators in relevant cellular models of DMD. In vitro assays using human primary myotubes and iPSC-derived skeletal myocytes are standard tools for profiling compounds in DMD, allowing for assessment of myoblast differentiation and quantification of proteins like dystrophin and utrophin. criver.com
Evaluation of Mitochondrial Function and Biogenesis in Diseased Cellular Systems
Mitochondrial dysfunction and impaired cellular bioenergetics are significant components of DMD pathophysiology. nih.govresearchgate.net this compound is understood to promote fatty acid oxidation (FAO) and mitochondrial biogenesis, thereby improving mitochondrial function. medchemexpress.com Studies have shown that this compound-mediated activation of PPARδ in both mouse muscle cells and human healthy and DMD muscle cells resulted in increased FAO. nih.gov This suggests a preliminary amelioration of a key aspect of mitochondrial dysfunction observed in DMD. nih.gov Impaired mitochondrial bioenergetics observed in mdx myoblasts was partially reversed through PPARδ modulation. nih.gov
Table 1: Reported In Vitro Effects of this compound/PPARδ Modulation in Muscle Cells
| Study Model | Compound/Modulation Target | Reported Effect | Source |
| Human DMD myotubes | This compound (ASP0367) | Increased mRNA and protein levels of PPARδ target genes. | nih.gov |
| Mouse muscle cells | This compound (ASP0367) | Increased fatty acid oxidation (FAO). | nih.gov |
| Human DMD muscle cells | This compound (ASP0367) | Increased fatty acid oxidation (FAO). | nih.gov |
| mdx myoblasts | PPARδ modulation | Partial reversal of impaired mitochondrial bioenergetics. | nih.gov |
| mdx myoblasts | Similar PPARδ modulator | Induction of PPARδ target genes; Increased ATP flux; Increased fatty acid oxidation. | researchgate.net |
| DMD patient myoblasts | Similar PPARδ modulator | Increased PPARδ target genes; Improved fatty acid utilization. | researchgate.net |
| DMD muscle cells (General) | This compound | Improved mitochondrial biogenesis and function. | medchemexpress.combiorbyt.com |
Note: Specific quantitative data (e.g., fold changes, absolute values) were often cited as "data on file" in the primary source nih.gov and are therefore not included in this table.
Profiling of Protein Expression Levels in Cellular Models
Beyond the functional assessments, preclinical in vitro studies have also involved profiling the expression levels of various proteins in cellular models. As noted, this compound treatment has been shown to increase protein levels of PPARδ target genes in human DMD myotubes. nih.gov this compound activates the PPARδ downstream signaling pathway, leading to the upregulation of target genes, including ABCA1 and ACAA2. medchemexpress.com These findings indicate that this compound's mechanism involves the transcriptional regulation of genes downstream of PPARδ activation, impacting proteins involved in metabolic pathways.
In Vivo Preclinical Efficacy Models
To evaluate the potential therapeutic benefits of this compound in a more complex biological system, preclinical studies have been conducted using in vivo models of Duchenne Muscular Dystrophy, primarily the mdx mouse model.
Therapeutic Investigations in Duchenne Muscular Dystrophy Animal Models (e.g., mdx mice)
The mdx mouse model, which carries a mutation in the dystrophin gene similar to human DMD, is widely used for preclinical testing. researchgate.netplos.org Studies with this compound (ASP0367) in mdx mice have been conducted. nih.gov Research using mdx mice has demonstrated that synthetic PPARδ modulators increase the expression of putative PPARδ target genes and upregulate mitochondrial regulatory pathways. nih.govresearchgate.net A novel PPARδ modulator was also shown to improve mitochondrial function in mdx mice. researchgate.net These in vivo studies in mdx mice provide evidence that modulating the PPARδ pathway with compounds like this compound can impact relevant molecular and cellular processes affected in muscular dystrophy.
Impact on Muscle Function and Exercise Endurance in Preclinical Disease Models
A critical aspect of preclinical evaluation for DMD therapies is their effect on muscle function and exercise capacity, which are significantly impaired in the disease. Studies have shown that once-daily treatment with this compound for up to 35 days resulted in increased exercise endurance in mdx mice compared to vehicle-treated mdx mice. nih.gov This improvement in exercise capacity is a key indicator of potential therapeutic benefit. Synthetic PPARδ modulators, in general, have been reported to increase running endurance in mdx mice. nih.govresearchgate.net The decreased exercise endurance observed in mdx mice is considered analogous to the muscle weakness experienced by DMD patients. plos.org Modulating factors associated with muscle fatigue and metabolism has been suggested as a pathway to improve exercise capacity in these preclinical models. plos.orgfrontiersin.org
Table 2: Reported In Vivo Effects of this compound/PPARδ Modulation in mdx Mice
| Study Model | Compound/Modulation Target | Treatment Duration | Reported Effect | Source |
| mdx mice | This compound (ASP0367) | Up to 35 days | Increased exercise endurance vs. vehicle. | nih.gov |
| mdx mice | Synthetic PPARδ modulators | Not specified | Increased gene expression of PPARδ target genes. | nih.govresearchgate.net |
| mdx mice | Synthetic PPARδ modulators | Not specified | Upregulated mitochondrial regulatory pathways. | nih.govresearchgate.net |
| mdx mice | Novel PPARδ modulator | Not specified | Improved mitochondrial function. | researchgate.net |
| mdx mice | Synthetic PPARδ modulators | Not specified | Increased running endurance. | nih.govresearchgate.net |
Note: Specific quantitative data (e.g., distance run, time to exhaustion) were often cited as "data on file" in the primary source nih.gov and are therefore not included in this table.
Modulation of Metabolic Pathways in Animal Systems
Preclinical investigations into this compound have focused significantly on its role as a selective modulator of peroxisome proliferator-activated receptor delta (PPARδ) and its subsequent effects on metabolic pathways in animal systems. PPARδ is a nuclear receptor known to play a primary role in regulating fatty acid metabolism and is highly expressed in skeletal muscle, where it is involved in metabolic adaptations, including mitochondrial bioenergetics. cenmed.comnih.govalzdiscovery.org Activation of PPARδ tends to promote mitochondrial biogenesis and enhance the utilization of lipids as an energy source through increased beta-oxidation. alzdiscovery.org
Studies in animal models, particularly murine models of Duchenne Muscular Dystrophy (DMD), have provided insights into this compound's effects on metabolic function. In mdx mice, a model for DMD, synthetic PPARδ modulators have been shown to increase the gene expression of putative PPARδ target genes, leading to the upregulation of mitochondrial regulatory pathways and an increase in running endurance. nih.govresearchgate.net Mitochondrial dysfunction is evident in mdx myoblasts, and importantly, this impairment was partially reversed with PPARδ modulation in preclinical settings. nih.gov
This compound has been demonstrated to promote fatty acid oxidation (FAO) and mitochondrial biogenesis. medchemexpress.com In preclinical studies, this compound increased the expression of several PPARδ target genes in the blood in a dose-dependent manner. medchemexpress.com These genes are involved in fatty acid oxidation and mitochondrial metabolic pathways. medchemexpress.com The upregulation of these genes indicates a shift towards increased lipid metabolism and improved mitochondrial function.
The following table summarizes some of the PPARδ target genes reported to be upregulated by this compound in preclinical studies and their associated metabolic processes:
| Gene | Associated Metabolic Pathway(s) |
| ABCA1 | Lipid metabolism, Cholesterol transport |
| ACAA2 | Fatty acid oxidation |
| ACADVL | Very long-chain fatty acid oxidation |
| CPT1a | Fatty acid transport into mitochondria (FAO) |
| PDK4 | Glucose metabolism, regulation of pyruvate |
| SLC25A20 | Carnitine-acylcarnitine translocase (FAO) |
Table data compiled from search result medchemexpress.com.
These findings suggest that this compound's modulation of PPARδ in animal models leads to significant alterations in metabolic pathways, particularly those related to fatty acid utilization and mitochondrial activity. The observed improvements in functional outcomes, such as increased exercise endurance in mdx mice treated with PPARδ modulators, further support the metabolic benefits of targeting this pathway. nih.govresearchgate.net
Synthetic Endeavors and Medicinal Chemistry Perspectives on Bocidelpar
Strategic Approaches to Bocidelpar Synthesis
The synthesis of this compound involves carefully designed chemical routes to construct its complex molecular architecture, which includes a hexanoic acid moiety, a phenoxy group, and a substituted imidazole (B134444) ring. While specific detailed synthetic procedures for this compound can be proprietary, general strategies for assembling such molecules typically involve coupling different key intermediates.
Exploration of Patented Synthetic Methodologies (e.g., WO2017062468 A1)
Patents, such as WO2017062468 A1, disclose synthetic methodologies pertinent to this compound and related PPARδ agonists. These patents describe suitable preparation methods for compounds like this compound, highlighting the chemical transformations and intermediates involved in their synthesis researchgate.netprobechem.comresearchgate.netnih.govsemanticscholar.orggoogleapis.com. While the explicit step-by-step synthesis from these patents is not publicly detailed in standard literature databases, the mention within multiple sources confirms that patented routes exist for its production. The general approach likely involves the formation of the imidazole core, attachment of the substituted phenyl ring and the phenoxy-containing hexanoic acid chain through a series of reactions such as alkylations, couplings, and functional group transformations.
Structure-Activity Relationship (SAR) Studies for Peroxisome Proliferator-Activated Receptor Delta Modulators
Structure-Activity Relationship (SAR) studies are crucial in the development of PPARδ modulators like this compound. These studies aim to understand how variations in chemical structure influence the compound's ability to bind to and activate PPARδ, as well as its selectivity over other PPAR subtypes (PPARα and PPARγ).
Identification of Key Pharmacophoric Elements Influencing Activity
General SAR studies on PPAR ligands have established a common pharmacophoric model. This model typically involves a hydrophilic head group, often an acidic function like a carboxylic acid, which interacts with specific residues in Arm I of the PPAR ligand-binding domain (LBD) plos.orgpnas.org. A hydrophobic tail extends from the head group and occupies hydrophobic regions within the LBD, specifically Arms II and/or III plos.org. For PPARδ agonists, the carboxylic acid head group is a key element for activity, mimicking endogenous fatty acid ligands pnas.org. This compound's structure aligns with this model, featuring a carboxylic acid as the hydrophilic head group.
Optimization for Peroxisome Proliferator-Activated Receptor Delta Selectivity and Potency
Achieving selectivity for PPARδ over PPARα and PPARγ is a critical aspect of medicinal chemistry efforts, as off-target activity can lead to undesirable side effects semanticscholar.orgplos.org. Structural studies of PPAR-ligand complexes have provided insights into the determinants of subtype selectivity. Specific residues within the PPARδ LBD, such as Val312 and Ile328, play important roles in selective ligand binding semanticscholar.orgplos.org. Bulky substituents lining the ligand binding pockets of PPARα and PPARγ can act as structural barriers to the binding of PPARδ-selective ligands plos.org.
SAR studies for PPARδ agonists have indicated that the nature and size of the hydrophobic tail, as well as the specific linker connecting the head and tail groups, are crucial for optimizing potency and selectivity. Studies on rationally designed PPARδ agonists have shown that a hexanoic acid unit can be optimal for the head motif's interaction pnas.org. While detailed SAR specifically on this compound modifications is not extensively published, its development as a selective and potent PPARδ modulator suggests that its specific structural features, including the substituted imidazole and the length and composition of the linker and hydrophobic region, have been optimized to favorably interact with the PPARδ binding pocket while minimizing interactions with PPARα and PPARγ. This compound has been reported to be a potent selective PPARδ agonist with an EC50 of 7.80 nM springer.com.
Data on PPARδ agonist potency:
| Compound | Target | EC50 (nM) | Reference |
| This compound | PPARδ | 7.80 | springer.com |
Development and Application of Chemical Probes and Analogs in Research
This compound itself serves as a valuable chemical probe and research tool for investigating the biological roles of PPARδ. Its selective agonism allows researchers to specifically activate the PPARδ pathway in cellular and in vivo models to study its downstream effects. This compound has been utilized in research to explore the impact of PPARδ modulation on mitochondrial biogenesis and function, particularly in the context of diseases like Duchenne Muscular Dystrophy (DMD) and primary mitochondrial myopathies researchgate.netprobechem.comresearchgate.netnih.govspringer.combioenergetics-communications.orgmedchemexpress.comnih.govpharmacophorejournal.comnih.govresearchgate.net.
Translational Research Implications and Future Academic Trajectories of Bocidelpar
Research Directions for Primary Mitochondrial Myopathies
Primary mitochondrial myopathies (PMMs) are a group of rare genetic disorders resulting from impaired oxidative phosphorylation, leading to insufficient adenosine (B11128) triphosphate (ATP) production, particularly affecting tissues with high energy demands like muscle. pcori.orgresearchgate.net Bocidelpar's mechanism of action, involving the activation of PPARδ, is hypothesized to address this energy deficit by increasing the transcription of genes involved in fatty acid utilization and promoting the creation of new mitochondria. pcori.org This could potentially restore ATP production, reduce fatigue, and enhance muscle function and endurance in individuals with PMM. pcori.org
Current translational research efforts for PMMs include investigating compounds like this compound and mavodelpar, both PPARδ agonists, in clinical trials to assess their impact on functional improvement and fatigue. mdpi.comoroboros.at The potential for PPARδ modulation to enhance mitochondrial bioenergetics provides a compelling rationale for further academic exploration in both primary and secondary mitochondrial diseases. nih.gov Research is ongoing to determine if the observed upregulation of PPARδ target genes translates into improved patient outcomes and quality of life for those with conditions like PMM. nih.gov
Academic Pursuit in Duchenne Muscular Dystrophy Research
Duchenne Muscular Dystrophy (DMD) is a severe genetic disorder characterized by progressive muscle degeneration and weakness, linked to mutations in the dystrophin gene. mda.orgnih.gov Mitochondrial dysfunction and oxidative stress are recognized as key contributors to the pathology of DMD. nih.govresearchgate.net this compound, as a PPARδ modulator, has been investigated for its potential to address these issues in DMD. medchemexpress.comnih.govbioscience.co.uk
Preclinical studies involving mdx mice, a model for DMD, have shown that this compound treatment increased the expression of PPARδ target genes in muscle tissue. nih.gov Furthermore, these studies indicated that once-daily treatment with this compound for several weeks improved the exercise endurance of mdx mice compared to control groups. nih.gov Research in human DMD myotubes also demonstrated an increase in mRNA and protein levels of PPARδ target genes upon exposure to this compound. nih.gov These findings support the concept of targeting PPARδ as a therapeutic strategy in DMD to potentially improve muscle abnormalities and amplify function. nih.gov
While early phase 1 trials for this compound in DMD were terminated drugbank.com, the preclinical data suggesting a positive impact on mitochondrial function and exercise endurance in a DMD model highlight avenues for continued academic investigation into PPARδ modulation and its role in mitigating the effects of dystrophin deficiency. nih.gov Future academic pursuits could focus on understanding the precise mechanisms by which PPARδ activation influences muscle repair, regeneration, and energy homeostasis in the context of DMD, potentially identifying biomarkers that predict response to such interventions.
Exploration of Research Potential in Other Metabolic and Musculoskeletal Disorders (e.g., Chronic Fatigue Syndrome)
The involvement of mitochondrial dysfunction and metabolic impairment in a broader range of conditions beyond PMM and DMD suggests potential research avenues for this compound. Chronic Fatigue Syndrome (CFS), also known as Myalgic Encephalomyelitis (ME), is a complex chronic condition characterized by severe fatigue and post-exertional malaise, with growing evidence suggesting mitochondrial abnormalities and metabolic dysregulation play a role. healthrising.orgs4me.infonih.govdeutschezentren.de
This compound is currently being assessed in clinical trials for ME/CFS, based on the intriguing possibility that modulating PPAR-β/δ receptors could address aspects of mitochondrial function implicated in the disease. me-pedia.orghealthrising.org Research in ME/CFS has highlighted problems with beta fatty-acid oxidation and has pointed to the involvement of the peroxisome's PPAR pathway. healthrising.org An ongoing clinical trial in ME/CFS is investigating the effects of this compound on objective measures such as oxygen uptake and exercise test values, including aerobic capacity and anaerobic threshold changes, utilizing cardiopulmonary exercise testing. me-pedia.org
Beyond ME/CFS, the role of PPARδ in regulating metabolism in skeletal muscle, the heart, liver, and adipose tissue suggests potential research in other metabolic syndromes and musculoskeletal disorders where mitochondrial dysfunction or impaired fatty acid metabolism are contributing factors. oroboros.at Academic research could explore the therapeutic potential of PPARδ agonists like this compound in conditions characterized by exercise intolerance, fatigue, and muscle wasting stemming from metabolic insufficiencies. nih.gov
Identification of Unaddressed Research Questions and Novel Methodological Applications
Despite the promising preclinical and early clinical findings, several research questions regarding this compound and PPARδ modulation remain unaddressed, offering fertile ground for future academic inquiry. A key area for investigation is a more comprehensive understanding of the specific downstream effects of PPARδ activation by this compound in different cell types and tissues relevant to the targeted diseases. While upregulation of certain PPARδ target genes involved in fatty acid oxidation and mitochondrial metabolism has been observed medchemexpress.commedchemexpress.comnih.gov, a complete picture of the transcriptional and post-transcriptional changes is needed.
The precise mechanisms by which increased fatty acid oxidation and mitochondrial biogenesis translate into functional improvements in complex diseases like PMM, DMD, and ME/CFS require further elucidation. Research could employ advanced imaging techniques to visualize mitochondrial dynamics and function in vivo following this compound administration. deutschezentren.de Metabolomic studies could provide a broader understanding of the metabolic shifts induced by PPARδ activation and their correlation with clinical outcomes.
Novel methodological applications could include the use of induced pluripotent stem cell (iPSC) models derived from patients with specific mitochondrial myopathies or DMD mutations to study the effects of this compound in a disease-relevant cellular context. Organ-on-a-chip technology could also offer a platform for studying the impact of this compound on multi-tissue interactions and systemic metabolic effects. Furthermore, research is needed to identify biomarkers that can predict patient response to this compound therapy and monitor treatment efficacy. The potential for combination therapies, where this compound is used alongside other therapeutic strategies targeting different aspects of the disease pathology, also represents a significant unaddressed research area.
Data Tables
While detailed quantitative data from clinical trials were not extensively available in the search results in a format suitable for comprehensive data tables without including excluded content (safety/efficacy), the qualitative findings on gene expression changes and preclinical exercise endurance provide valuable insights for research direction.
Table 1: Preclinical Findings of this compound in mdx Mice nih.gov
| Parameter Measured | This compound Effect (vs Vehicle) |
| PPARδ Target Gene Expression (mRNA & Protein) | Increased |
| Exercise Endurance | Increased |
Table 2: PPARδ Target Genes Upregulated by this compound in Healthy Adults medchemexpress.commedchemexpress.comnih.gov
| Gene Name | Associated Pathway |
| ABCA1 | Fatty Acid Oxidation, Cholesterol Transport |
| ACAA2 | Fatty Acid Oxidation |
| ACADVL | Fatty Acid Oxidation |
| CPT1a | Fatty Acid Oxidation |
| PDK4 | Glucose & Fatty Acid Metabolism |
| SLC25A20 | Mitochondrial Transport (Carnitine-acylcarnitine translocase) |
Q & A
Q. Q1. What are the foundational methodologies for evaluating Bocidelpar’s efficacy in mitochondrial biogenesis in DMD models?
Answer:
- Experimental Design: Use in vitro assays (e.g., mitochondrial membrane potential assays, ATP quantification) and in vivo DMD murine models to assess this compound’s impact on mitochondrial function .
- Data Analysis: Compare pre- and post-treatment mitochondrial biomarkers (e.g., PGC-1α expression, citrate synthase activity) using ANOVA for longitudinal studies .
- Key Variables: Control for dosage variability (e.g., 10–50 mg/kg in mice) and baseline mitochondrial health in animal models .
Q. Q2. How can researchers ensure reproducibility in this compound studies?
Answer:
- Protocol Standardization: Document detailed synthesis protocols (e.g., solvent purity, storage conditions) and validate compound identity via NMR and HPLC .
- Replication: Include positive controls (e.g., known PPAR-δ agonists) and share raw datasets in supplementary materials to enable independent verification .
Advanced Research Questions
Q. Q3. How do contradictory results in this compound’s mitochondrial effects arise, and how can they be resolved?
Answer:
- Source Analysis: Contradictions may stem from differences in model systems (e.g., mdx vs. utrophin double-knockout mice) or dosing regimens. Conduct meta-analyses of published datasets to identify confounding variables .
- Methodological Adjustments: Use RNA-seq to compare transcriptomic profiles across studies and validate findings with functional assays (e.g., respirometry) .
Q4. What advanced frameworks (e.g., PICO, FINER) apply to formulating this compound research questions?
Answer:
Q. Q5. How can researchers integrate this compound’s molecular mechanisms into broader PPAR-δ signaling pathways?
Answer:
- Systems Biology Approaches: Combine ChIP-seq (to map PPAR-δ binding sites) with metabolomic profiling to identify downstream targets (e.g., fatty acid oxidation genes) .
- Contradiction Management: Use pathway enrichment tools (e.g., DAVID, Metascape) to resolve discrepancies between transcriptomic and proteomic data .
Methodological Challenges
Q. Q6. What are the limitations of current in vitro models for studying this compound’s long-term effects?
Answer:
- Short-Term Bias: In vitro models often lack the complexity of chronic DMD progression. Use 3D engineered muscle tissues or microphysiological systems for extended exposure studies .
- Validation: Cross-validate in vitro findings with longitudinal in vivo data (e.g., monthly functional assessments over 6–12 months) .
Q. Q7. How can researchers address ethical considerations in preclinical this compound studies?
Answer:
- Animal Welfare: Adhere to ARRIVE guidelines for humane endpoints (e.g., body weight loss >20%) and minimize sample sizes via power analysis .
- Data Transparency: Disclose all adverse events (e.g., hepatotoxicity in high-dose cohorts) in supplementary materials .
Data Interpretation and Reporting
Q. Q8. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Answer:
Q. Q9. How should researchers report contradictory findings in this compound’s PPAR-δ activation?
Answer:
- Structured Reporting: Use tables to juxtapose conflicting results (e.g., PPAR-δ binding affinity vs. in vivo efficacy) and discuss methodological variables (e.g., ligand stability in serum) .
- Hypothesis Refinement: Propose follow-up experiments (e.g., cryo-EM to resolve this compound-PPAR-δ structural interactions) .
Theoretical and Practical Implications
Q. Q10. How can this compound research inform broader therapeutic strategies for mitochondrial disorders?
Answer:
- Mechanistic Insights: Link this compound’s effects to conserved pathways (e.g., NRF2 activation) and test combinatorial therapies (e.g., with antioxidants) .
- Translational Gaps: Address disparities between preclinical efficacy and clinical feasibility (e.g., bioavailability in human trials) via pharmacokinetic modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
